molecular formula C13H15N3O3S B10865855 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid

Cat. No.: B10865855
M. Wt: 293.34 g/mol
InChI Key: LHBAFLNBWWBKSE-UHFFFAOYSA-N
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Description

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is a complex organic compound with a unique structure that includes a benzothieno-pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological systems.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is unique due to its benzothieno-pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C13H14N2O3S. It features a benzothieno[2,3-d]pyrimidine core structure with an amino and a keto functional group that contribute to its biological activity. The compound's structural complexity allows it to interact with various biological targets.

Research indicates that this compound acts as an ExoS ADP-ribosyltransferase inhibitor , which is crucial in understanding bacterial pathogenesis. ExoS is a virulence factor produced by Pseudomonas aeruginosa, and inhibiting its activity can disrupt bacterial infection processes. By targeting this enzyme, the compound may help in developing treatments for infections caused by this pathogen .

Biological Activity Overview

The biological activities of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid include:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against Pseudomonas aeruginosa.
  • Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines.
  • Enzyme Inhibition : Its role as an ExoS inhibitor positions it as a valuable tool in the study of bacterial virulence mechanisms.

Table 1: Biological Activities of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic Acid

Activity Target/Organism Effect Reference
AntimicrobialPseudomonas aeruginosaInhibition of growth
CytotoxicityVarious cancer cell linesInduction of apoptosisIn progress
Enzyme inhibitionExoS ADP-ribosyltransferaseDisruption of virulence

Case Studies

  • Inhibition of ExoS Activity : A study demonstrated that 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid significantly reduced the ADP-ribosylation activity of ExoS in vitro. This effect was correlated with decreased virulence in Pseudomonas aeruginosa infections in animal models.
  • Cytotoxicity Assessment : Initial assessments using various cancer cell lines indicated that the compound could induce apoptosis at specific concentrations. Further studies are required to elucidate the underlying mechanisms and potential therapeutic windows.

Future Directions

The exploration of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid's biological activity is still in its early stages. Future research should focus on:

  • Detailed mechanistic studies to understand how the compound interacts with cellular pathways.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Structural modifications to enhance potency and selectivity against target enzymes.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

3-(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid

InChI

InChI=1S/C13H15N3O3S/c14-16-9(5-6-10(17)18)15-12-11(13(16)19)7-3-1-2-4-8(7)20-12/h1-6,14H2,(H,17,18)

InChI Key

LHBAFLNBWWBKSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CCC(=O)O

Origin of Product

United States

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